Shp2-IN-18 is a novel compound designed as an inhibitor of the Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2), which plays a critical role in various signaling pathways associated with cancer progression and metastasis. This compound is part of a broader class of SHP2 inhibitors that are being investigated for their potential therapeutic applications in oncology.
The compound Shp2-IN-18 was developed through a series of synthetic methodologies aimed at creating effective inhibitors of SHP2, which is implicated in oncogenic signaling pathways. Research has shown that targeting SHP2 can disrupt these pathways, providing a promising approach to cancer treatment .
The synthesis of Shp2-IN-18 involves several chemical reactions and purification steps. The process typically includes:
For instance, one reported synthesis involved the use of di-tert-butyl dicarbonate and triethylamine in methanol, followed by purification steps yielding Shp2-IN-18 as a pale-yellow solid with specific spectral characteristics confirming its identity .
Shp2-IN-18 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against SHP2. The structure typically includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to elucidate the molecular structure. For example, NMR data may indicate the presence of specific hydrogen environments corresponding to different parts of the molecule .
Shp2-IN-18 undergoes various chemical reactions relevant to its function as an inhibitor. These include:
The interactions can be quantitatively analyzed using techniques like surface plasmon resonance or isothermal titration calorimetry, which measure binding affinities and kinetics .
The mechanism by which Shp2-IN-18 exerts its effects involves:
Studies have shown that inhibition of SHP2 can lead to reduced cell viability in various cancer cell lines, highlighting the therapeutic potential of Shp2-IN-18 .
Shp2-IN-18 is typically characterized by:
Key chemical properties include:
Relevant data from spectral analyses provide insights into functional groups and molecular interactions .
Shp2-IN-18 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit SHP2 activity. Its applications include:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: